Predicted Lipophilicity (ACD/LogP) Comparison: Methyl 4,5-Dichloro-2-fluorobenzoate vs. Methyl 2,4-Dichloro-5-fluorobenzoate
Methyl 4,5-dichloro-2-fluorobenzoate is predicted to exhibit a lower LogP than its 2,4-dichloro-5-fluoro regioisomer due to the differing spatial arrangement of halogen substituents. The 4,5-dichloro-2-fluoro pattern, with the fluorine ortho to the ester, is expected to reduce overall lipophilicity relative to the 2,4-dichloro-5-fluoro isomer, which carries a chlorine at the ortho position. This LogP difference has implications for chromatographic retention, aqueous solubility, and membrane permeability in biological assays [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ~3.0–3.3 (estimated from class trends for ortho-fluoro benzoate esters; experimental value not yet reported in peer-reviewed literature) |
| Comparator Or Baseline | Methyl 2,4-dichloro-5-fluorobenzoate: ACD/LogP = 3.37 |
| Quantified Difference | ΔLogP ≈ 0.1–0.4 units lower for the 4,5-dichloro-2-fluoro regioisomer (estimated from substituent position effects) |
| Conditions | ACD/Labs Percepta Platform prediction; no experimental shake-flask LogP data available for either compound |
Why This Matters
Even a ΔLogP of 0.3 units can alter HPLC retention times by minutes under standard reversed-phase conditions, affecting both analytical method development and preparative purification workflows.
- [1] MDPI. Structural Aspects of the Ortho Chloro- and Fluoro-Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. 2020;25(20):4703. View Source
